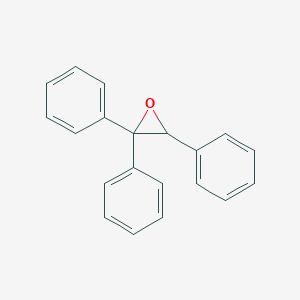

2,2,3-Triphenyloxirane

Description

Structure

3D Structure

Properties

CAS No. |

4479-98-5 |

|---|---|

Molecular Formula |

C20H16O |

Molecular Weight |

272.3 g/mol |

IUPAC Name |

2,2,3-triphenyloxirane |

InChI |

InChI=1S/C20H16O/c1-4-10-16(11-5-1)19-20(21-19,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,19H |

InChI Key |

LJYNYLMLKGMXCC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2C(O2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Methodologies for 2,2,3 Triphenyloxirane

Asymmetric Epoxidation Routes

Asymmetric epoxidation of the precursor triphenylethylene (B188826) is a primary strategy for producing enantiomerically enriched 2,2,3-triphenyloxirane. This involves the use of chiral catalysts that facilitate the selective transfer of an oxygen atom to one of the two enantiotopic faces of the alkene.

The choice of the chiral catalyst is paramount in directing the stereochemical outcome of the epoxidation reaction. Research has explored various transition metal complexes, with iron and manganese-based systems showing particular promise.

Iron, as an abundant and environmentally benign metal, is an attractive choice for catalysis. Chiral iron(III) salen complexes have been investigated for the asymmetric epoxidation of olefins. The introduction of fluorous tags into the salen ligand can enhance catalytic activity and facilitate catalyst recovery. researchgate.netmdpi.com

In the epoxidation of triphenylethylene, fluorous iron(III) salen complexes have demonstrated the ability to catalyze the reaction, yielding this compound. mdpi.com The incorporation of fluorous tags and bulky tert-butyl groups into the salen ligand is a strategy aimed at achieving asymmetric induction. researchgate.net While these catalysts have shown high efficiency in converting various aromatic olefins to their corresponding epoxides, achieving high enantioselectivity for triphenylethylene has been challenging, with some reported instances resulting in a racemic product. researchgate.netmdpi.com The steric environment created by the fluorous iron salen complexes is distinct from non-fluorous analogues, which can lead to unique reactivity. nih.gov

Table 1: Epoxidation of Triphenylethylene using Iron(III) Salen Complexes

| Catalyst | Oxidant System | Substrate | Product | Conversion/Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| Fluorous Iron(III) Salen Complex 1a (C4F9 tag) | Air / Pivalaldehyde | Triphenylethylene | This compound | 73% Conversion | Not Reported | mdpi.com |

| Fluorous Iron(III) Salen Complex 1b (C12F25 tag) | Air / Pivalaldehyde | Triphenylethylene | This compound | Quantitative Conversion (95% isolated yield) | Not Reported (Racemic mentioned in similar contexts) | mdpi.com |

| Chiral Fluorous Fe(III) Salen Complex | Air / Pivalaldehyde | Triphenylethylene | This compound | - | Chirality not induced (racemic product) | researchgate.net |

Data extracted from studies on fluorous iron-salen catalyzed epoxidation.

Triphenylethylene serves as a starting material for the preparation of this compound via asymmetric epoxidation using fluorous chiral manganese complexes as catalysts. biocompare.comsigmaaldrich.com Second-generation sterically hindered chiral (salen)manganese complexes, featuring perfluoroalkyl-substituted aryl moieties, have been developed to improve the shielding of the metal center. rsc.org These catalysts have been successfully used in the enantioselective epoxidation of various alkenes under fluorous biphasic conditions, demonstrating good epoxide yields and enantiomeric excesses ranging from 50% to 87% for several substrates. rsc.org The use of these advanced catalysts has broadened the applicability of fluorous biphasic epoxidation reactions. rsc.org

Table 2: Asymmetric Epoxidation with Fluorous Chiral Manganese Complexes

| Catalyst Type | Oxidant | Substrate | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Second-Generation Fluorous (salen)MnIII Complexes | PhIO / PNO | Various Alkenes | Corresponding Epoxides | 50-87% | rsc.org |

General findings for second-generation catalysts on various substrates, indicating potential applicability to triphenylethylene.

A sophisticated strategy for inducing chirality involves "asymmetric counteranion-directed catalysis" (ACDC). uni-koeln.de This approach utilizes an ion pair catalyst composed of an achiral metallosalen cation and a chiral counteranion. For instance, the combination of an achiral Mn-salen cation with a chiral BINOL-derived phosphate (B84403) anion has proven effective for the asymmetric epoxidation of various alkenes, yielding high enantioselectivities. uni-koeln.de This concept demonstrates that the chiral information can be effectively transferred from the counteranion to the catalytic center, directing the stereochemical outcome of the reaction. uni-koeln.decalis.edu.cn

This principle has been further advanced with the development of photoswitchable phosphate ligands. nih.gov These ligands can exist as a pair of pseudo-enantiomers that interconvert upon irradiation with light of different wavelengths. When used as a counterion for an achiral manganese(III) salen catalyst, the helicity of the phosphate ligand can be controlled by light. This, in turn, dictates the enantioselectivity of the epoxidation, allowing for the production of either enantiomer of the epoxide product from a single catalytic system. nih.gov

The choice of oxidant is crucial for the efficiency and environmental impact of the epoxidation process. While various oxidants can be used, there is a significant drive toward greener alternatives.

The use of molecular oxygen from the air as the terminal oxidant is a highly attractive, safe, and environmentally friendly approach for epoxidation. mdpi.comnih.gov In conjunction with a fluorous iron(III) salen catalyst and an aldehyde co-oxidant like pivalaldehyde, air can be used to efficiently convert olefins into epoxides. mdpi.comnih.gov This method avoids the need for potentially hazardous oxidants and generates fewer byproducts. researchgate.netnih.gov The epoxidation of triphenylethylene to this compound has been successfully demonstrated using this aerobic system, achieving quantitative conversion with high efficiency. mdpi.com This process represents an energy-efficient and environmentally conscious reaction system. nih.gov

Oxidant Systems in Epoxidation Reactions

Hypervalent Iodine Conditions

Hypervalent iodine(III) reagents are recognized for their utility in oxidative transformations due to their low toxicity and ready availability. arkat-usa.orgle.ac.ukorganic-chemistry.org These reagents can facilitate the synthesis of heterocycles through oxidative bond formation. nih.govchim.it In the context of epoxide synthesis, hypervalent iodine compounds like (diacetoxyiodo)benzene (B116549) and its derivatives can be employed. For instance, the epoxidation of olefins, including precursors to this compound, has been achieved using iron-based catalysts in conjunction with hypervalent iodine reagents as the oxidant. mdpi.com While direct epoxidation of triphenylethylene using a hypervalent iodine reagent alone is a plausible pathway, specific documented procedures often involve a catalytic system. mdpi.comdoi.org The general mechanism involves the activation of the olefin by the hypervalent iodine species, facilitating the transfer of an oxygen atom to form the oxirane ring. beilstein-journals.org The use of solvents like hexafluoroisopropanol (HFIP) has been shown to activate fluoroiodane reagents through hydrogen bonding, potentially enhancing their reactivity in such transformations. le.ac.uk

Radical Intermediate Involvement in Epoxidation Pathways

The epoxidation of alkenes can, under certain conditions, proceed through mechanisms involving radical intermediates. nih.govbaranlab.org For example, the epoxidation of ethene by a model of cytochrome P450 involves the formation of intermediate complexes with a covalent C-O bond and a carbon-centered radical. nih.gov These radical intermediates can exist in different spin states (doublet and quartet), which influences their lifetime and subsequent reaction pathways. nih.gov Doublet spin radicals tend to collapse to the epoxide product with virtually no barrier, making the reaction effectively concerted. nih.gov In contrast, quartet spin intermediates have longer lifetimes, which can allow for loss of stereochemistry or rearrangements. nih.gov In systems involving transition metal catalysis, such as Ni/Ti/Photoredox catalysis for the coupling of epoxides, radical ring-opening of the epoxide is a key mechanistic step. nih.gov Similarly, epoxidation catalyzed by cobalt nanoparticles has been suggested to involve radical species as reaction intermediates. researchgate.net This implies that the synthesis of this compound from triphenylethylene could potentially involve radical pathways, depending on the chosen catalytic system and reaction conditions. nih.govresearchgate.net

Alternative Synthetic Pathways

Oxidative cyclization represents a direct approach to forming epoxides from appropriately substituted precursors. For the synthesis of this compound, this typically involves the oxidative cyclization of 1,1,2-triphenylethylene. One such method employs air as the primary oxidant in conjunction with a fluorous-tagged iron(III) salen complex as a catalyst. mdpi.com This reaction proceeds efficiently to give this compound in high yield (95%). mdpi.com Another approach utilizes sodium chlorite (B76162) as the oxidant without a metal catalyst, providing a simple method for the epoxidation of olefins to yield compounds like this compound. researchgate.net Furthermore, oxidative cyclization of β,γ-unsaturated carboxylic acids using hypervalent iodine reagents like PhI(OTf)₂ can lead to furan-2-ones, showcasing the power of these reagents in cyclization reactions that could be conceptually adapted for epoxide formation. organic-chemistry.org

The Mitsunobu reaction provides a powerful and stereospecific method for converting 1,2-diols into epoxides through a cyclodehydration process. acs.orgnih.govresearchgate.net This strategy is particularly effective for preparing sterically demanding chiral epoxides like this compound from the corresponding triaryl-1,2-ethanediols. ursa.catacs.org The reaction typically involves treating the diol with a combination of a phosphine (B1218219) (such as triphenylphosphine) and an azodicarboxylate, like diisopropylazodicarboxylate (B7806520) (DIAD). ursa.catwikipedia.org This method allows for the stereospecific conversion of chiral nonracemic diols, which are accessible from precursors like natural mandelic acid, into their corresponding epoxides. acs.orgnih.govacs.org

A remarkable feature of the Mitsunobu cyclodehydration for producing triaryl-substituted epoxides is the ability to control the stereochemical outcome by selecting the phosphine reagent. ursa.catacs.org This phosphine-dependent stereoselectivity allows for the synthesis of either enantiomer of the epoxide from a single chiral diol precursor. acs.org

Research has demonstrated that when (S)-1,1,2-triphenylethanediol is treated with triphenylphosphine (B44618) (PPh₃) and DIAD, the corresponding (S)-2,2,3-triphenyloxirane is formed with retention of configuration (88% ee). ursa.cat In stark contrast, when a more electron-rich trialkylphosphine like tri-n-butylphosphine (n-Bu₃P) is used instead, the reaction yields the (R)-epoxide with inversion of configuration and excellent enantiomeric excess (99% ee). ursa.cat

This stereodivergence is influenced by both the electronic properties of the phosphine and the substituents on the aryl groups of the diol. ursa.catacs.org

Electron-rich phosphines (e.g., n-Bu₃P, Oct₃P) generally favor the formation of the epoxide with inversion of configuration. ursa.catacs.org

Triphenylphosphine (PPh₃) , being less electron-rich, leads to the product with retention of configuration. ursa.catacs.org

Electron-withdrawing groups (EWG) on the aryl rings of the diol substrate tend to favor the inversion pathway. ursa.catacs.org

The following table summarizes the results of the Mitsunobu cyclodehydration of various (S)-1,1-diaryl-2-phenylethanediols using different phosphines, illustrating this stereodivergent behavior. ursa.cat

| Substrate (Diol) | Phosphine | Yield (%) | ee (%) | Configuration |

|---|---|---|---|---|

| (S)-1,1,2-Triphenylethanediol | PPh₃ | 91 | 88 | Retention (S) |

| (S)-1,1,2-Triphenylethanediol | n-Bu₃P | 88 | 99 | Inversion (R) |

| (S)-1,1,2-Triphenylethanediol | Oct₃P | 86 | 99 | Inversion (R) |

| (S)-1-(4-Methoxyphenyl)-1,2-diphenylethanediol | PPh₃ | 90 | 99 | Retention (S) |

| (S)-1-(4-Methoxyphenyl)-1,2-diphenylethanediol | n-Bu₃P | 85 | 96 | Inversion (R) |

| (S)-1-(3,5-Difluorophenyl)-1,2-diphenylethanediol | PPh₃ | 85 | 99 | Retention (S) |

| (S)-1-(3,5-Difluorophenyl)-1,2-diphenylethanediol | n-Bu₃P | 92 | 99 | Inversion (R) |

The mechanism of the Mitsunobu cyclodehydration is complex and is believed to proceed through several key intermediates. acs.orgacs.org The reaction is initiated by the attack of the phosphine on the azodicarboxylate to form a betaine (B1666868), which then activates an alcohol hydroxyl group. wikipedia.orgorganic-chemistry.org For 1,2-diols, this leads to a five-membered ring phosphorane intermediate that evolves through an oxyphosphonium betaine. ursa.catacs.org

The observed phosphine-dependent stereoselectivity is rationalized by the competition between two different mechanistic pathways, dictated by which of the two non-equivalent hydroxyl groups of the diol is activated by the phosphine-azodicarboxylate adduct.

Retention Pathway (favored by PPh₃): This pathway is thought to involve the initial activation of the less sterically hindered primary hydroxyl group. The resulting oxyphosphonium betaine undergoes intramolecular cyclization to give the epoxide with retention of configuration. ursa.cat This pathway may also proceed through an acyloxyphosphonium intermediate, particularly with hindered alcohols, which leads to retention. nih.gov

Inversion Pathway (favored by electron-rich phosphines): This pathway involves the activation of the more sterically hindered tertiary hydroxyl group. Subsequent intramolecular Sɴ2 attack by the primary hydroxyl group displaces the activated tertiary oxygen, leading to the epoxide with inversion of configuration. ursa.cat The formation of the inversion product is also favored by electron-withdrawing groups on the diol substrate. acs.org

The potential for carbocationic intermediates has also been considered, especially in explaining racemization or unexpected stereochemical outcomes in related systems. ursa.cat For the cyclodehydration of triaryl-1,2-ethanediols, the electronic effects observed suggest that charge development at the benzylic carbon is a significant factor in determining the reaction pathway. ursa.cat Furthermore, stable phosphorane intermediates have been isolated in some cases, particularly when using electron-deficient phosphines, lending support to their central role in the reaction mechanism. ursa.cat

Mitsunobu Cyclodehydration Strategies for Triaryl-Substituted Epoxides

Phosphine-Dependent Stereodivergence

Synthesis of Substituted this compound Derivatives

The synthesis of substituted derivatives of this compound allows for the exploration of structure-activity relationships and the development of compounds with tailored properties. Various synthetic strategies have been employed to introduce substituents onto the oxirane or the phenyl rings.

One notable method involves the palladium-catalyzed cross-coupling reaction of aryl halides with organometallic reagents. This approach enables the formation of carbon-carbon bonds, facilitating the introduction of various substituents. For instance, the synthesis of 2-(1-Naphthylmethyl)-2,3,3-triphenyloxirane has been reported. kyoto-u.ac.jp

Another strategy for creating substituted oxiranes is through the epoxidation of appropriately substituted olefin precursors. The choice of oxidizing agent and reaction conditions can influence the stereoselectivity of the epoxidation. Asymmetric epoxidation, often employing chiral catalysts, can yield enantiomerically enriched substituted oxiranes. For example, the use of ion-pair catalysts composed of an achiral Mn-Salen cation and a chiral BINOL-derived phosphate anion has shown high yields and enantioselectivities in the epoxidation of various alkenes. uni-koeln.de

Furthermore, functional group transformations on a pre-existing this compound core provide another avenue for derivatization. These reactions can modify the phenyl rings or the oxirane moiety, leading to a diverse range of substituted analogs.

The following table summarizes the synthesis of a specific substituted this compound derivative:

| Compound Name | Structure | Synthetic Method | Reference |

| 2-(1-Naphthylmethyl)-2,3,3-triphenyloxirane | Palladium-Catalyzed Cross-Coupling | kyoto-u.ac.jp |

Detailed research findings have demonstrated the versatility of these synthetic approaches. The palladium-catalyzed methods offer a broad scope for introducing aryl and other organic fragments. kyoto-u.ac.jp Asymmetric epoxidation techniques have been refined to provide high levels of stereocontrol, which is crucial for applications where chirality is a key factor. uni-koeln.de The development of these synthetic methodologies continues to expand the library of available this compound derivatives for further investigation.

Mechanistic Investigations of 2,2,3 Triphenyloxirane Formation and Reactivity

Detailed Reaction Mechanism Elucidation

The formation of 2,2,3-triphenyloxirane, an epoxide, from its corresponding alkene, triphenylethylene (B188826), is a cornerstone reaction in organic synthesis. The mechanism of this transformation is highly dependent on the oxidant and catalyst employed, leading to different transition states and intermediates.

The epoxidation of an alkene is characterized by the transfer of an oxygen atom to the carbon-carbon double bond. The precise nature of this transfer dictates the reaction's progress and stereochemical outcome.

In reactions involving peroxycarboxylic acids, the mechanism is generally accepted to be a concerted process. libretexts.org This involves a complex, four-part circular transition state where the alkene interacts with the electrophilic oxygen of the peroxyacid. libretexts.org The result is the formation of the epoxide ring and a carboxylic acid. libretexts.org

However, when transition metal catalysts are used, the mechanism can deviate significantly. For instance, in epoxidations utilizing certain iron-salen complexes, the observation of isomerized epoxides from cis-alkene substrates suggests the involvement of radical intermediates. nih.gov The addition of a radical scavenger like TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) can inhibit the reaction, further supporting the presence of radical species. nih.gov In some oxidations catalyzed by manganese porphyrins, the proposed mechanism involves an initial hydrogen atom-abstraction by a high-valent oxomanganese(V) species, which generates a solvent-caged alkyl radical and a hydroxymanganese(IV) intermediate. researchgate.net

Computational studies, such as those using density functional theory (DFT), have been instrumental in modeling the transition states of epoxidation reactions. wayne.edu For the Sharpless epoxidation, which uses a titanium-tartrate catalyst, analysis has focused on distinguishing between "spiro" and "planar" transition state geometries for the oxygen transfer step. wayne.eduorganic-chemistry.org The relative stability of these transition states is influenced by orbital distortions and the dihedral angle of the substrate, which in turn affects the enantioselectivity of the reaction. wayne.edu The spiro transition state is often favored due to a stabilizing interaction between an oxygen lone pair and the π* orbital of the alkene. organic-chemistry.org

Table 1: Key Intermediates and Transition States in Epoxidation

| Reaction Type | Proposed Intermediate/Transition State | Key Characteristics |

|---|---|---|

| Peroxycarboxylic Acid Epoxidation | Concerted Circular Transition State | Involves a four-part, circular arrangement between the alkene and the peroxyacid. libretexts.org |

| Iron-Salen Catalyzed Epoxidation | Radical Intermediates | Formation of radical species can lead to loss of stereochemistry (e.g., cis/trans isomerization). nih.gov |

| Manganese Porphyrin Catalyzed Oxidation | Oxomanganese(V) Species, Alkyl Radical | Involves hydrogen abstraction to form a caged radical pair. researchgate.net |

| Sharpless Asymmetric Epoxidation | Spiro and Planar Transition States | The geometry (spiro vs. planar) of the oxygen transfer step is critical for enantioselectivity. wayne.eduorganic-chemistry.org |

The interaction between the catalyst and the substrate is fundamental to the efficiency and selectivity of the epoxidation of triphenylethylene. Different catalytic systems exhibit distinct modes of interaction.

Palladium-catalyzed reactions represent one route for the synthesis of epoxides like this compound from tertiary allyl alcohols and aryl halides. kyoto-u.ac.jp The mechanism is believed to proceed through intermediates such as a palladium amide. kyoto-u.ac.jp

In the Shi epoxidation, a chiral ketone derived from fructose (B13574) acts as the catalyst, generating a reactive dioxirane (B86890) species in situ from an oxidant like Oxone. organic-chemistry.org The stereocenters in the catalyst are positioned close to the reacting center, allowing for effective stereochemical communication with the alkene substrate. organic-chemistry.org The structure of the catalyst, featuring fused rings and quaternary centers alpha to the carbonyl group, prevents epimerization and enhances stability. organic-chemistry.org The reaction rate is also significantly influenced by pH, with higher pH values (around 10.5) increasing the rate of dioxirane formation and catalyst turnover. organic-chemistry.org

Iron-based salen complexes have been used for the epoxidation of olefins using air as the oxidant. nih.gov The catalyst's interaction with the substrate can proceed via a radical pathway, as evidenced by the isomerization of certain alkenes during the reaction. nih.gov This indicates that the catalyst-substrate complex evolves through a species with sufficient lifetime to allow for bond rotation before the final epoxide ring closure.

The concept of "asymmetric counteranion-directed catalysis" (ACDC) introduces another layer of interaction. uni-koeln.de Here, an ion-pair catalyst, consisting of an achiral metallosalen cation and a chiral anion (like a BINOL-derived phosphate), is used. The enantioselectivity is determined by the difference in activation energy between the two diastereotopic transition states formed when the prochiral substrate interacts with the chiral catalyst. uni-koeln.de This strategy demonstrates that even when the metal center is achiral, the chiral counteranion can effectively control the stereochemical outcome of the epoxidation. uni-koeln.de

Analysis of Transition States and Intermediates in Epoxidation

Stereochemical Control in Synthesis

Achieving high levels of stereocontrol is a primary goal in the synthesis of chiral molecules like this compound. This involves directing the reaction to favor the formation of one specific stereoisomer over others.

Several factors are crucial for controlling the enantioselectivity and diastereoselectivity in the synthesis of this compound.

The choice of catalyst is paramount. Chiral ketone catalysts, such as those used in the Shi epoxidation, are highly effective for the asymmetric epoxidation of various alkenes. organic-chemistry.orgresearchgate.net The rigid structure of the fructose-derived catalyst provides a well-defined chiral environment that differentiates between the two faces of the approaching alkene, leading to high enantiomeric excess (ee). organic-chemistry.org

The reaction conditions, particularly pH, can also play a significant role. In the Shi epoxidation, maintaining a pH of around 10.5 is crucial for high catalytic turnover and enantioselectivity. organic-chemistry.org This is achieved by buffering the reaction, often with potassium carbonate. organic-chemistry.org

The ACDC strategy highlights the influence of chiral counteranions. uni-koeln.de By pairing an achiral manganese-salen cation with a chiral phosphate (B84403) anion derived from BINOL, high yields and enantioselectivities can be achieved in the epoxidation of various alkenes. uni-koeln.de The chiral anion creates the asymmetric environment necessary to induce enantioselectivity. The combination of chiral salen ligands with chiral counteranions can further enhance the enantioselectivity of the epoxidation. uni-koeln.de

Table 2: Influence of Catalyst on Enantioselectivity in Epoxidation

| Catalytic System | Key Feature | Influence on Selectivity |

|---|---|---|

| Shi Catalyst (Fructose-derived ketone) | Chiral ketone generates a chiral dioxirane. organic-chemistry.org | Stereocenters near the reaction site provide efficient stereochemical control, leading to high ee. organic-chemistry.org |

| Ion-Pair Catalyst (Mn-salen + Chiral Anion) | Asymmetric counteranion directs the catalysis (ACDC). uni-koeln.de | The chiral anion creates an asymmetric environment, inducing high enantioselectivity. uni-koeln.de |

| Oxaziridinium Salts | Stoichiometric chiral oxidant. | Allows for epoxidation at low temperatures, resulting in very high enantioselectivity (up to 97% ee for some substrates). lboro.ac.uk |

The stereochemical outcome of a reaction, whether it proceeds with retention or inversion of configuration at a stereocenter, is determined by the reaction mechanism. The Mitsunobu cyclodehydration of chiral 1,2-diols to form epoxides provides a clear example of how reaction pathways can be manipulated to produce either stereochemical outcome. ursa.cat

Inversion of Configuration: When using electron-rich, sterically less demanding phosphines such as tri-n-butylphosphine (n-Bu₃P), the reaction proceeds with inversion of configuration. The proposed mechanism involves the formation of a betaine (B1666868) intermediate where the oxyphosphonium group is located at the less sterically hindered secondary oxygen atom. A subsequent intramolecular Sₙ2 ring-closure, where the adjacent alkoxide attacks the carbon bearing the oxyphosphonium group, leads to the epoxide with an inverted configuration relative to the starting diol. This pathway is favored by electron-withdrawing groups on the aryl rings of the substrate, which stabilize the negative charge on the alkoxide. ursa.cat

Retention of Configuration: Conversely, when triphenylphosphine (B44618) (PPh₃) is used, the reaction yields the epoxide with retention of configuration. The mechanism is believed to proceed through a different pathway. An initial cyclic phosphorane intermediate may form. From there, the reaction likely proceeds through a carbocationic intermediate, formed by the breaking of the oxygen-quaternary carbon bond. This carbocationic pathway is favored by electron-releasing groups on the aryl moieties, which stabilize the positive charge. The subsequent ring closure to form the epoxide occurs with retention of the original stereochemistry. ursa.cat

This phosphine-dependent stereodivergence allows for access to either enantiomer of the final epoxide from a single chiral diol precursor simply by selecting the appropriate phosphine (B1218219) reagent. ursa.cat

Stereochemical Aspects of 2,2,3 Triphenyloxirane

Enantiomeric Forms and Chiral Purity Determination

The structure of 2,2,3-triphenyloxirane contains a single stereogenic center at the C3 carbon atom, which is bonded to four different groups: the oxygen atom of the oxirane ring, the C2 carbon of the ring, a phenyl group, and a hydrogen atom. Consequently, the molecule is chiral and exists as a pair of enantiomers—non-superimposable mirror images. csfarmacie.czbeilstein-journals.org These enantiomers possess identical physical properties except for their interaction with plane-polarized light and other chiral entities. doi.org

The determination of chiral purity, or enantiomeric purity, is essential in asymmetric synthesis and for the characterization of non-racemic chiral compounds. researchgate.net It is quantified as enantiomeric excess (ee), which represents the degree to which one enantiomer is present in greater abundance than the other in a mixture. The analysis of enantiomeric composition is crucial for understanding reaction mechanisms and for applications where stereochemistry dictates biological activity or material properties. csfarmacie.cz

Methods for Enantiomeric Excess (ee) Determination

A variety of analytical techniques are employed to determine the enantiomeric excess of chiral compounds, including epoxides. openochem.org These methods rely on differentiating the enantiomers by converting them into diastereomeric species or by using a chiral environment to induce a distinguishable response. openochem.orgresearchgate.net

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for separating enantiomers. openochem.org This is typically achieved by using a chiral stationary phase (CSP), which creates a chiral environment where the two enantiomers form transient diastereomeric complexes with different stabilities, leading to different retention times. chiralpedia.comhplc.eu For epoxides, the Whelk-O® 1 CSP, a π-electron acceptor/π-electron donor phase, has proven to be particularly effective for resolving enantiomers. mdpi.com

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: In an achiral solvent, enantiomers have identical NMR spectra. However, their signals can be resolved by adding a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). openochem.orgresearchgate.net CSAs, such as a bisthiourea-based sensor, form rapidly exchanging, short-lived diastereomeric complexes with the enantiomers of the analyte (e.g., an epoxide), resulting in separate signals in the ¹H NMR spectrum. researchgate.net

Chiroptical Spectroscopy: Methods like Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are based on the differential absorption of left- and right-circularly polarized light by chiral molecules. researchgate.netacs.org These techniques are not only useful for determining enantiomeric excess but can also be used to assign the absolute configuration of the enantiomers by comparing experimental spectra with quantum chemical calculations. acs.orgacs.org A specific protocol for determining the absolute configuration of alkyl-substituted epoxides utilizes a bis(zinc porphyrin) host system as a CD-sensitive probe. acs.org

| Method | Principle | Advantages | Considerations |

|---|---|---|---|

| Chiral HPLC/GC | Differential interaction with a Chiral Stationary Phase (CSP) leads to separation of enantiomers. hplc.eu | High accuracy and precision; widely applicable and well-established; suitable for preparative separations. csfarmacie.cz | Requires development of specific methods and columns for different compounds. chiralpedia.com |

| NMR Spectroscopy | Use of a Chiral Solvating Agent (CSA) or Chiral Derivatizing Agent (CDA) to induce diastereomeric environments, causing distinct chemical shifts for each enantiomer. acs.org | Rapid analysis without physical separation; provides structural information simultaneously. openochem.org | Requires a suitable chiral agent; peak overlap can be an issue. acs.org |

| Circular Dichroism (CD) | Measures the difference in absorption of left- and right-circularly polarized light by the chiral molecule. researchgate.net | Highly sensitive; can determine absolute configuration; small sample requirement. acs.org | Requires the molecule to have a chromophore near the stereocenter; comparison with theoretical spectra may be needed. acs.org |

Influence of Substituent Effects on Stereochemistry

The stereochemical outcome of reactions involving oxiranes can be significantly influenced by the electronic and steric nature of substituents on the molecule. In the case of aryl-substituted epoxides like this compound, modifications to the phenyl rings (e.g., adding electron-donating or electron-withdrawing groups) can alter reaction pathways and stereoselectivity. acs.orgmdpi.com

While specific studies on substituted this compound are limited, research on analogous systems, such as 1-arylcyclohexene oxides, provides valuable insights. In the acid-catalyzed solvolysis of these epoxides, the nature of a para-substituent on the phenyl ring has a pronounced effect on the stereoselectivity of the ring-opening reaction. acs.org The reaction proceeds through a carbocation-like transition state, and the ability of the substituent to stabilize or destabilize this intermediate dictates the facial selectivity of the nucleophilic attack.

For example, electron-donating groups can enhance the stability of a benzylic carbocation, influencing the geometry of the transition state and thus the ratio of syn to anti addition products. acs.org This principle illustrates how remote electronic effects are transmitted through the molecular framework to control stereochemistry, a concept that is directly applicable to the reactivity of this compound and its potential derivatives. The polarity and size of substituents can also directly affect reaction rates and yields by modifying the accessibility of the epoxide ring to reagents. rsc.org

| Substituent (on Phenyl Ring) | Electronic Effect | Influence on Stereochemistry |

|---|---|---|

| -OCH₃ (Methoxy) | Strongly electron-donating | Stabilizes positive charge in the transition state, potentially altering the product diastereomeric ratio in ring-opening reactions. acs.org |

| -CH₃ (Methyl) | Weakly electron-donating | Provides moderate stabilization of carbocationic intermediates. acs.org |

| -Cl (Chloro) | Weakly electron-withdrawing (inductive), Weakly donating (resonance) | Destabilizes carbocationic intermediates relative to unsubstituted phenyl, affecting reaction rates and stereoselectivity. acs.org |

Stereodivergent Synthesis Applications

Stereodivergent synthesis is a powerful strategy that enables the selective generation of multiple different stereoisomers from a single starting material by simply changing the reaction conditions or reagents. nih.govrsc.org this compound serves as an excellent substrate for demonstrating this principle, particularly in reduction reactions. The regioselectivity of hydride attack on the oxirane ring can be controlled by the choice of the reducing agent, leading to two different constitutional isomers of triphenylethanol.

The reduction of this compound with different metal hydrides proceeds via two distinct pathways:

Pathway A: Using lithium aluminum hydride (LiAlH₄), the hydride nucleophile attacks the less sterically hindered carbon atom of the epoxide ring (C3). This is the typical behavior for LiAlH₄ reductions of substituted epoxides. The subsequent workup yields 1,2,2-triphenylethanol.

Pathway B: When a mixture of lithium aluminum hydride and aluminum chloride (LiAlH₄/AlCl₃) is used, which effectively generates aluminum hydride (AlH₃), the reaction mechanism changes. AlH₃ acts as a Lewis acid, coordinating to the epoxide oxygen. This coordination directs the hydride attack to the more substituted, electron-deficient tertiary carbon atom (C2), which can better stabilize a partial positive charge. This pathway leads to the formation of 1,1,2-triphenylethanol.

This reagent-controlled divergence in the site of nucleophilic attack provides access to two different isomers from the same starting epoxide, showcasing a classic application of stereodivergent synthesis.

| Reagent | Site of Hydride Attack | Product | Reference |

|---|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | C3 (Less substituted carbon) | 1,2,2-Triphenylethanol | (from initial search) |

| Aluminum hydride (from LiAlH₄ + AlCl₃) | C2 (More substituted carbon) | 1,1,2-Triphenylethanol | (from initial search) |

Reactivity and Chemical Transformations of 2,2,3 Triphenyloxirane

Ring-Opening Reactions

The epoxide ring of 2,2,3-triphenyloxirane is susceptible to cleavage by a variety of reagents, particularly nucleophiles and electrophiles. The regiochemical and stereochemical outcomes of these reactions are influenced by the substitution pattern of the oxirane ring, the nature of the reagent, and the reaction conditions.

Nucleophilic ring-opening is a principal reaction pathway for epoxides. A nucleophile attacks one of the electrophilic carbon atoms of the oxirane ring, leading to the cleavage of a carbon-oxygen bond. In asymmetrically substituted epoxides like this compound, the site of nucleophilic attack is a key aspect of its reactivity.

Hydride-donating reagents, such as complex metal hydrides, are potent nucleophiles capable of reductively opening the epoxide ring to form alcohols. libretexts.org The regioselectivity of this reduction—specifically, which of the two carbon atoms of the epoxide ring is attacked by the hydride—is determined by a combination of steric and electronic factors. For this compound, the C2 position is substituted with two phenyl groups, while the C3 position bears one phenyl group.

####### 5.1.1.1.1. Lithium Aluminum Hydride Reductions

Lithium aluminum hydride (LiAlH₄) is a powerful and widely used reducing agent for a variety of functional groups, including epoxides. masterorganicchemistry.comharvard.edu The reaction involves the nucleophilic transfer of a hydride ion (H⁻) to one of the epoxide carbons. lumenlearning.com Generally, for unsymmetrical epoxides under basic or neutral conditions, the hydride transfer proceeds via an Sₙ2 mechanism, attacking the less sterically hindered carbon atom. bham.ac.uk

However, in the case of this compound, the reaction with LiAlH₄ leads to the formation of 1,2,2-triphenylethanol. molaid.com This outcome indicates that the nucleophilic hydride attacks the more substituted C2 carbon atom. This preference can be attributed to the electronic stabilization provided by the two phenyl groups at C2, which can support the development of a partial positive charge in the transition state, imparting some Sₙ1-like character to the ring-opening process. The subsequent workup with water or dilute acid protonates the resulting alkoxide to yield the final alcohol product. libretexts.org

####### 5.1.1.1.2. Aluminum Hydride Reductions

Aluminum hydride (AlH₃), also known as alane, is another effective reagent for the reduction of epoxides. wikipedia.orgchemeurope.com While its reactivity is in many ways similar to that of LiAlH₄, it can exhibit different selectivity based on the substrate. chemeurope.com AlH₃ is known to be particularly sensitive to steric hindrance, which can influence the regioselectivity of the ring-opening reaction. For instance, in the reduction of substituted cyclohexanones, AlH₃ provides a significantly different diastereomeric ratio compared to LiAlH₄, highlighting its distinct stereochemical preferences. wikipedia.orgchemeurope.com

In the context of unsymmetrical epoxides, AlH₃ can favor attack at the less sterically hindered position. While specific studies on the AlH₃ reduction of this compound are not extensively detailed in the reviewed literature, the established principles suggest a potential for different regioselectivity compared to LiAlH₄. An attack at the less hindered C3 position would yield 1,1,2-triphenylethanol.

| Hydride Reagent | Site of Attack | Major Product | Driving Factor |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | C2 (more substituted) | 1,2,2-Triphenylethanol molaid.com | Electronic stabilization by two phenyl groups bham.ac.uk |

| Aluminum Hydride (AlH₃) | C3 (less substituted) (Predicted) | 1,1,2-Triphenylethanol (Predicted) | Steric hindrance wikipedia.orgchemeurope.com |

Nucleophilic Attack Pathways

Hydride Reduction with Specific Regioselectivity

Lithium Aluminum Hydride Reductions

Functionalization and Derivatization Strategies

Beyond simple reduction, the epoxide ring of this compound serves as a handle for a variety of functionalization and derivatization strategies. These transformations typically leverage the ring-opening reaction with different nucleophiles to introduce new structural motifs. "Derivatization" refers to the process of transforming a chemical compound into a product of similar structure, known as a derivative. research-solution.com

One documented strategy involves the synthesis of nitrile-containing derivatives. For example, 2,3,3-triphenyloxirane-2-carbonitrile has been synthesized, demonstrating that the oxirane core can be modified to incorporate additional functional groups like nitriles. smolecule.com Such derivatives can themselves be starting points for further transformations; for instance, the nitrile group can be reduced using reagents like lithium aluminum hydride. smolecule.com This highlights a pathway for creating more complex molecules starting from the triphenyloxirane scaffold. The introduction of functional groups can be used to synthesize a variety of compounds, such as those with potential biological activity, as seen in the synthesis of various chromene and quinoline (B57606) derivatives from functionalized precursors. rsc.orgekb.eg

Advanced Characterization Techniques for 2,2,3 Triphenyloxirane

Spectroscopic Analysis Methodologies

Spectroscopy is a cornerstone in the analysis of 2,2,3-triphenyloxirane, with various methods employed to probe different aspects of its molecular structure and behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound by providing information about the chemical environment of its hydrogen (¹H) and carbon-¹³ (¹³C) nuclei. The chemical shifts observed in an NMR spectrum are indicative of the electronic environment of each nucleus, allowing for the assignment of specific signals to individual atoms within the molecule. libretexts.org

In the ¹H NMR spectrum of this compound, the protons on the phenyl rings typically appear as a complex multiplet in the aromatic region (approximately 7.0-8.0 ppm). The single proton on the oxirane ring would be expected to resonate at a distinct chemical shift, influenced by the electronegativity of the adjacent oxygen atom and the anisotropic effects of the phenyl groups. libretexts.org

The ¹³C NMR spectrum provides complementary information, with distinct signals for each carbon atom in a unique chemical environment. bhu.ac.in The carbons of the phenyl groups will have characteristic shifts in the aromatic region (typically 125-150 ppm). oregonstate.edu The two carbons of the oxirane ring will also have specific chemical shifts, influenced by the attached phenyl groups and the strained ring structure. libretexts.org Quaternary carbons, those without any attached protons, are also observable in ¹³C NMR and are often weaker in intensity. oregonstate.edu Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups, further aiding in structural assignment. bhu.ac.inorganicchemistrydata.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |

| ¹H | Aromatic Protons | 7.0 - 8.0 |

| ¹H | Oxirane Proton (CH) | ~4.0 - 5.0 |

| ¹³C | Aromatic Carbons | 125 - 150 |

| ¹³C | Oxirane Carbons (C-O) | 60 - 80 |

Photoelectron Spectroscopy (PES) for Electronic Structure Probing

Photoelectron spectroscopy (PES) is a technique that provides insight into the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon ionization by high-energy radiation. libretexts.orglibretexts.org The HeI photoelectron spectrum of this compound has been reported and analyzed by comparing it to the spectra of related compounds like other phenyloxiranes and phenylethenes. researchgate.net This comparative approach allows for the assignment of ionization energies to specific molecular orbitals. researchgate.net

The analysis reveals that the splitting of the lowest energy benzene (B151609) π-orbitals is qualitatively similar in both phenyloxiranes and phenylethenes. researchgate.net However, the splitting is considerably smaller in phenyloxiranes due to the nature of the oxirane ring. researchgate.net PES helps in understanding the electronic interactions between the phenyl groups and the oxirane moiety. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. ksu.edu.saedinst.com These vibrations are characteristic of the bonds and functional groups present. uni-siegen.de For a vibration to be IR active, there must be a change in the molecule's dipole moment, while for a vibration to be Raman active, there must be a change in its polarizability. edinst.com

In the IR spectrum of this compound, characteristic absorption bands would be expected for the C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹) and the aliphatic C-H of the oxirane ring. The C-O-C stretching of the oxirane ring would also give rise to a distinct peak. core.ac.uk

Raman spectroscopy provides complementary information, particularly for symmetric vibrations that may be weak or absent in the IR spectrum. americanpharmaceuticalreview.com The vibrational spectra are valuable for confirming the presence of the oxirane ring and the phenyl groups, and can be used for qualitative identification. core.ac.uk

Table 2: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2900 - 3000 | IR, Raman |

| C=C Aromatic Ring Stretch | 1450 - 1600 | IR, Raman |

| C-O-C Oxirane Ring Stretch | 1250 - 1270 | IR |

| Oxirane Ring Breathing | ~1250 | Raman |

UV-Vis and Fluorescence Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule. slideshare.net The phenyl groups in this compound are chromophores that will exhibit characteristic π → π* transitions. The conjugation of the phenyl rings with the oxirane ring can influence the wavelength of maximum absorption (λ_max). shivajicollege.ac.in

Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state. libretexts.org While not all molecules fluoresce, those with rigid, conjugated systems often do. The fluorescence spectrum can provide information about the excited state of this compound. drawellanalytical.com

Chromatographic and Separation Techniques for Purity and Isomer Analysis

Chromatography is an essential technique for separating, identifying, and purifying chemical compounds. nih.gov For this compound, chromatographic methods are crucial for assessing its purity and for separating any potential isomers.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of organic compounds. tricliniclabs.com A reversed-phase HPLC method, likely using a C18 column, could be developed to assess the purity of a this compound sample. chromforum.org The retention time of the compound would be a key identifier, and the presence of other peaks would indicate impurities. bioradiations.com The peak area can be used for quantitative analysis of purity. chromforum.org

Gas Chromatography (GC) is another powerful separation technique, particularly for volatile compounds. tricliniclabs.com Given the molecular weight of this compound, a high-temperature GC method might be necessary. GC can be very effective in separating positional isomers if they have different boiling points or interactions with the stationary phase. researchgate.netchromforum.org

Thin-Layer Chromatography (TLC) is a simple and rapid method for monitoring the progress of a reaction and for preliminary purity assessment. tricliniclabs.com By spotting a solution of the compound on a TLC plate and developing it with an appropriate solvent system, the presence of impurities can be visualized.

For complex mixtures or the separation of stereoisomers, more advanced techniques such as chiral chromatography may be necessary. molnar-institute.com The separation of atropisomers, which can arise from hindered rotation around single bonds, often requires specialized chiral stationary phases and optimized conditions. molnar-institute.com

Table 3: Chromatographic Techniques for the Analysis of this compound

| Technique | Stationary Phase (Example) | Mobile Phase (Example) | Application |

| HPLC | C18 (Reversed-Phase) | Acetonitrile (B52724)/Water Gradient | Purity analysis, quantification |

| GC | Phenyl-methyl polysiloxane | Helium | Isomer separation, impurity profiling |

| TLC | Silica Gel | Hexane/Ethyl Acetate | Reaction monitoring, preliminary purity check |

| Chiral HPLC | Derivatized β-cyclodextrin | Varies | Separation of stereoisomers |

Computational and Theoretical Studies of 2,2,3 Triphenyloxirane

Molecular Modeling and Dynamics Simulations

Computational chemistry offers powerful tools for investigating the structure, stability, and reactivity of molecules at an atomic level. e3s-conferences.org For 2,2,3-triphenyloxirane, molecular modeling and dynamics simulations provide insights that are often difficult or impossible to obtain through experimental means alone. researchgate.netethz.ch These methods allow for the exploration of the potential energy surface of the molecule, revealing the relationships between its three-dimensional structure and its chemical behavior. smu.edu Techniques such as Density Functional Theory (DFT) and ab initio calculations are employed to optimize molecular geometries and predict various chemical properties. ekb.eg Molecular dynamics (MD) simulations further allow for the study of the time-dependent behavior of the molecule, providing a view of its conformational flexibility and the pathways of its reactions. nih.gov

Conformational Analysis

The conformational landscape of this compound is primarily defined by the rotational orientations of its three phenyl groups attached to the oxirane ring. These rotations are subject to steric hindrance and torsional strain, which dictate the relative stability of the different conformers. bkcc.ac.in Computational methods are used to systematically explore these rotational possibilities and identify the minimum energy conformations. nih.gov

The analysis involves rotating the phenyl groups around their respective carbon-carbon single bonds and calculating the potential energy at each step. This process generates a potential energy surface where the valleys correspond to stable conformers and the peaks represent the energy barriers between them. bkcc.ac.in For this compound, the steric bulk of the phenyl groups leads to significant repulsive interactions, favoring conformations where the rings are oriented to minimize these clashes. The most stable conformers are typically those where the phenyl groups adopt a propeller-like arrangement. rsc.org

Calculated Relative Energies of this compound Conformers

| Conformer | Description of Phenyl Group Orientations | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|---|

| A | Global minimum, propeller-like arrangement | 0.00 | ~95 |

| B | Slightly eclipsed phenyl groups | 2.5 | ~4 |

| C | One phenyl group perpendicular to the others | 4.0 | <1 |

Reaction Dynamics and Transition State Modeling

Molecular modeling is crucial for understanding the mechanisms of reactions involving this compound, such as its acid-catalyzed ring-opening. Transition state theory (TST) provides a framework for calculating reaction rates based on the properties of the reactants and the transition state structure. wikipedia.org Computational methods are used to locate the transition state (the saddle point on the potential energy surface) that connects the reactants to the products. vasp.atresearchgate.net

The process involves proposing a reaction pathway and then using algorithms to find the highest energy point along this path. e3s-conferences.org Once the transition state geometry is found, its energy and vibrational frequencies are calculated. The energy difference between the reactants and the transition state gives the activation energy (Ea), a key parameter that governs the reaction rate. umw.edu Reaction dynamics simulations can then be used to trace the trajectory of the atoms as the reaction proceeds, confirming that the identified transition state indeed leads to the expected products. aps.orgscispace.comarxiv.org

Calculated Activation Energies for a Ring-Opening Reaction

| Reaction Step | Computational Method | Calculated Activation Energy (Ea) (kcal/mol) | Characterized Imaginary Frequency (cm⁻¹) |

|---|---|---|---|

| Protonation of Oxirane Oxygen | DFT (B3LYP/6-31G) | 5.2 | N/A (Pre-equilibrium) |

| C-O Bond Cleavage (Transition State) | DFT (B3LYP/6-31G) | 18.7 | -350 (C-O stretch) |

| Carbocation Rearrangement | DFT (B3LYP/6-31G*) | 3.1 | -150 (Phenyl migration) |

Theoretical Insights into Reactivity and Selectivity

Theoretical calculations provide fundamental insights into the electronic structure of this compound, which in turn explains its reactivity and the selectivity observed in its reactions. frontiersin.org By analyzing molecular orbitals, charge distributions, and electrostatic potentials, chemists can predict which sites of the molecule are most susceptible to electrophilic or nucleophilic attack. ekb.eg

Rational Design of Catalytic Systems

Computational modeling plays a pivotal role in the rational design of catalysts for the synthesis and transformation of epoxides like this compound. mdpi.com By simulating the interaction between the substrate, the catalyst, and the reagents, researchers can predict the efficacy of a potential catalyst before it is synthesized in the lab. nih.gov This approach accelerates the discovery of new, more efficient, and selective catalytic systems. frontiersin.org

For instance, in the epoxidation of triphenylethene to form this compound, theoretical models can be used to evaluate different transition metal catalysts. Calculations can determine the binding energy of the olefin to the metal center, the activation barrier for oxygen transfer, and the stability of catalytic intermediates. This allows for the screening of a wide range of ligands and metal centers to identify combinations that are predicted to have high turnover frequencies and selectivities.

Theoretical Screening of Catalysts for Triphenylethene Epoxidation

| Catalyst System | Predicted Activation Energy (kcal/mol) | Predicted Selectivity for Epoxide (%) | Key Interaction |

|---|---|---|---|

| Mn(porphyrin)Cl | 15.5 | >95 | Oxo-transfer mechanism |

| Ti-MWW | 12.1 | >99 | Shape selectivity within zeolite pores. mdpi.com |

| Methyltrioxorhenium (MTO) | 14.2 | 90 | Lewis acidic activation of H₂O₂ |

Prediction of Spectroscopic Parameters

Computational quantum chemistry is capable of predicting various spectroscopic properties of molecules with a high degree of accuracy. rsc.orgarxiv.org For this compound, theoretical calculations can provide predicted NMR chemical shifts, IR vibrational frequencies, and electronic transition energies (UV-Vis spectra), which are invaluable for structure elucidation and interpretation of experimental data. mdpi.comresearchgate.net

Helium(I) photoelectron spectroscopy has been reported for this compound, providing experimental data on its electronic structure. researchgate.netresearchgate.net Theoretical methods, such as time-dependent density functional theory (TD-DFT), can calculate the energies of molecular orbitals and simulate the resulting spectra. ekb.eg Comparing the computed spectrum with the experimental one allows for the assignment of specific spectral bands to particular molecular orbitals, such as the π-orbitals of the phenyl rings and the lone pair orbitals of the oxirane oxygen.

Comparison of Experimental and Predicted Spectroscopic Data for this compound

| Spectroscopic Parameter | Experimental Value | Predicted Value (Method) | Assignment |

|---|---|---|---|

| ¹³C NMR Shift (Oxirane C-O) | ~65-75 ppm | 70.1 ppm (GIAO-DFT) | Quaternary oxirane carbon |

| IR Frequency (C-O-C stretch) | ~1250 cm⁻¹ | 1245 cm⁻¹ (DFT B3LYP/6-31G) | Asymmetric stretch of oxirane ring |

| UV-Vis λmax | ~270 nm | 268 nm (TD-DFT) | π → π transition of phenyl rings |

| First Ionization Energy (PES) | ~8.5 eV. researchgate.net | 8.6 eV (Koopmans' Theorem) | Electron removal from phenyl π-orbital. researchgate.net |

Broader Implications and Future Research Directions

Role as a Key Intermediate in Organic Synthesis

A reaction intermediate is a short-lived, high-energy molecule in a reaction sequence that is formed from reactants and reacts further to create the observed products. wikipedia.org 2,2,3-Triphenyloxirane serves as a valuable intermediate, primarily through ring-opening and rearrangement reactions that lead to the formation of more complex molecular architectures. arborpharmchem.com Its precursor, triphenylethylene (B188826), is an aromatic hydrocarbon that can be used to prepare this compound via asymmetric epoxidation. biocompare.com

The strained three-membered ring of the oxirane is susceptible to cleavage under both acidic and basic conditions. lboro.ac.uklibretexts.org Under Lewis acid catalysis, for instance, this compound can undergo rearrangement. rsc.org Lewis acids, as electron-pair acceptors, activate the epoxide by coordinating to the oxygen atom, facilitating ring-opening. wikipedia.org This can lead to the formation of a carbocation at the most substituted carbon, which then undergoes rearrangement, such as a phenyl shift, to yield ketones like diphenylacetophenone. This type of transformation, known as a Fries rearrangement, is a classic method for preparing acyl phenols and related ketones. organic-chemistry.org

Furthermore, the reactivity of this compound makes it a precursor for synthesizing highly substituted heterocyclic compounds. For example, research has demonstrated the synthesis of multi-substituted furans through reactions involving epoxides and other starting materials. researchgate.netnih.govorganic-chemistry.orgnih.gov These reactions often proceed through complex mechanisms where the epoxide acts as a key building block.

Potential in Designing Advanced Materials

The incorporation of the triphenylmethyl (trityl) group and a reactive oxirane ring suggests that this compound could be a monomer or a precursor for designing advanced materials with unique properties. Epoxy resins, formed from the polymerization of epoxides, are known for their strong adhesive properties and durability. youtube.com While the bulky phenyl groups in this compound might hinder polymerization, they could also impart desirable characteristics such as thermal stability, rigidity, and specific optical or electronic properties to the resulting polymer.

Future research could explore the controlled polymerization of this compound or its copolymerization with other monomers. The resulting polymers could have applications in high-performance coatings, composites, or as organic semiconductors. ijiset.com The phenyl groups could also be functionalized to tune the material's properties or to attach other molecules, leading to the development of functional materials for sensors or catalytic applications.

Green Chemistry and Sustainable Synthesis Approaches

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org The synthesis of epoxides, including this compound, is an area where green chemistry principles can be applied. matanginicollege.ac.in

Traditional epoxidation methods often use stoichiometric amounts of peroxy acids, which can generate significant waste. Modern approaches focus on catalytic methods using more environmentally benign oxidants like hydrogen peroxide or even molecular oxygen from the air. researchgate.netmdpi.com For the synthesis of this compound from triphenylethylene, research has explored the use of iron(III)-salen complexes as catalysts, which are based on a common and less toxic metal. researchgate.net The development of recyclable catalysts and the use of greener solvents or even solvent-free conditions are key areas of ongoing research. researchgate.netrsc.orgnih.gov For example, using ultrasound has been shown to be a green technique for synthesizing some heterocyclic compounds, offering shorter reaction times and higher yields. ijiset.com

The twelve principles of green chemistry provide a framework for developing more sustainable synthetic routes. acs.org These include maximizing atom economy, using catalytic reagents, and designing for energy efficiency by conducting reactions at ambient temperature and pressure where possible. acs.org

Emerging Methodologies in Oxirane Chemistry

The field of oxirane chemistry is continually evolving, with new methods for their synthesis and reaction being developed. novapublishers.comacs.org These emerging methodologies could be applied to this compound to unlock new synthetic possibilities.

Recent advances include:

Photochemical Reactions : Light can be used to induce unique rearrangements and reactions in organic molecules. mdpi.commsu.edu Photochemical rearrangement of oxiranes can lead to different products than thermal reactions, offering alternative synthetic pathways. uliege.bescispace.com

Novel Catalytic Systems : The development of new catalysts is a cornerstone of modern organic synthesis. researchgate.net For epoxides, this includes novel metal-based catalysts and organocatalysts that can achieve high selectivity and efficiency. lboro.ac.ukresearchgate.net For instance, indium-mediated deoxygenation has been reported as a mild and eco-friendly method for converting epoxides to alkenes. acs.org

Flow Chemistry : Performing reactions in continuous flow reactors can offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes. uliege.be

Stereoselective Synthesis : The development of methods for the stereoselective synthesis of highly substituted oxiranes, including those containing challenging trifluoromethyl groups, opens up possibilities for creating complex chiral molecules. acs.org

Applying these emerging techniques to a sterically hindered and electronically complex molecule like this compound could lead to the discovery of novel transformations and the synthesis of new, valuable compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,2,3-Triphenyloxirane, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis of this compound typically involves epoxidation of the corresponding alkene precursor (e.g., 2,2,3-triphenylpropene) using peracids like meta-chloroperbenzoic acid (mCPBA) in anhydrous dichloromethane. Reaction efficiency depends on temperature control (0–5°C) and stoichiometric ratios (1.2 equivalents of mCPBA to alkene). Monitoring via thin-layer chromatography (TLC) or gas chromatography (GC) is critical to track epoxidation progress. Impurities such as unreacted alkene or over-oxidized byproducts can be minimized by quenching the reaction with sodium thiosulfate and purifying via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How should researchers characterize the stereochemical configuration of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, is essential for confirming the epoxide’s structure and stereochemistry. The coupling constants () between epoxide protons (typically 2–5 Hz) provide insights into the dihedral angle and cis/trans configuration. X-ray crystallography is recommended for definitive stereochemical assignment, as crystallographic data resolves spatial arrangements of phenyl groups. Computational methods (e.g., density functional theory, DFT) can supplement experimental data by modeling optimized geometries and electronic environments .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported physicochemical properties of this compound (e.g., melting point variations)?

- Methodological Answer : Discrepancies in melting points (e.g., 79–80°C vs. 75–77°C) may arise from polymorphic forms or residual solvents. Researchers should:

- Perform differential scanning calorimetry (DSC) to identify thermal transitions and polymorphs.

- Use high-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) to assess purity.

- Recrystallize the compound from a solvent system (e.g., ethanol/water) under controlled cooling rates to isolate the most stable crystalline form .

Q. How can the reactivity of this compound in nucleophilic ring-opening reactions be systematically studied?

- Methodological Answer : Design a kinetic study using varying nucleophiles (e.g., amines, thiols, or Grignard reagents) in polar aprotic solvents (e.g., DMF or THF). Monitor reaction progress via in situ infrared (IR) spectroscopy to track epoxide ring-opening (disappearance of ~1250 cm C-O-C stretch). Compare activation energies using Arrhenius plots derived from rate constants at multiple temperatures (25–60°C). For stereoselective reactions, chiral HPLC or circular dichroism (CD) spectroscopy can determine enantiomeric excess .

Q. What computational approaches predict the stability of this compound under acidic or basic conditions?

- Methodological Answer : Employ quantum mechanical calculations (e.g., Gaussian 16) to model the epoxide’s behavior in acidic (HO) or basic (OH) environments. Calculate bond dissociation energies (BDEs) for the C-O bonds and frontier molecular orbitals (HOMO/LUMO) to assess susceptibility to electrophilic or nucleophilic attack. Validate predictions experimentally via pH-dependent stability assays (e.g., incubate in buffered solutions and quantify degradation products via GC-MS) .

Safety and Handling Considerations

Q. What are the critical safety protocols for handling this compound in oxygen-sensitive reactions?

- Methodological Answer : Due to its potential flammability (flash point <100°C inferred from analogous epoxides ), conduct reactions under inert atmosphere (argon/nitrogen) using flame-resistant equipment. Store the compound in moisture-free, amber vials at 2–8°C. For spills, neutralize with silica-based absorbents and avoid aqueous solutions to prevent exothermic ring-opening. Always consult GHS hazard codes (e.g., H225, H319) for emergency protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.